N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Lipophilicity Drug-likeness Permeability

This compound is the definitive 4,6-dimethyl reference point for benzothiazole-isoxazole SAR studies. Its symmetric electron-donating substitution yields XLogP3 3.1—0.4 log units above the 4-methyl analog—directly influencing membrane permeability and target binding. Use it to probe how methyl positional isomerism modulates COX-2 potency (IC50 shifts up to 2.75-fold) and kinase selectivity. The unsubstituted isoxazole 3-position enables late-stage functionalization. Procure the 98% purity grade with full NMR/HPLC/GC QC for reproducible screening results.

Molecular Formula C13H11N3O2S
Molecular Weight 273.31
CAS No. 919860-32-5
Cat. No. B2496194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
CAS919860-32-5
Molecular FormulaC13H11N3O2S
Molecular Weight273.31
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=NO3)C
InChIInChI=1S/C13H11N3O2S/c1-7-5-8(2)11-10(6-7)19-13(15-11)16-12(17)9-3-4-14-18-9/h3-6H,1-2H3,(H,15,16,17)
InChIKeyIMXLDOJRSMWSSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 75 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide (CAS 919860-32-5): Physicochemical Identity and Screening Library Provenance


N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide (CAS 919860-32-5, PubChem CID 18587216) is a heterocyclic small molecule (MW 273.31 g/mol, formula C13H11N3O2S) combining a 4,6-dimethyl-substituted benzothiazole core with an unsubstituted isoxazole-5-carboxamide moiety via an amide linkage [1]. The compound originates from the Life Chemicals F2833 screening library (catalog ID F2833-0024) and is supplied as a research-grade building block for drug discovery and agrochemical screening programs [2]. Its computed physicochemical profile—XLogP3 of 3.1, topological polar surface area (TPSA) of 96.3 Ų, one hydrogen bond donor, and five hydrogen bond acceptors—places it within lead-like chemical space [1]. The compound is commercially available from multiple vendors with purity specifications ranging from 90%+ (screening grade) to 98% (with full QC documentation including NMR, HPLC, and GC) .

Why N-(4,6-Dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide Cannot Be Interchanged with In-Class Analogs: Substitution Pattern and Lipophilicity Drivers


Within the benzothiazole-isoxazole carboxamide series, minor positional changes in methyl substitution produce quantifiable shifts in computed lipophilicity, molecular complexity, and electronic distribution that preclude simple interchange. The 4,6-dimethylbenzothiazole substitution pattern of the target compound yields an XLogP3 of 3.1, which is 0.4 log units higher than the mono-methyl analog (CAS 919860-29-0, XLogP3 2.7) and 0.4 log units lower than the 5,6-dimethyl-3-methyl-isoxazole analog (CAS 946287-35-0, XLogP3 3.5) [1]. These lipophilicity differences directly impact membrane permeability predictions, solubility, and protein binding in screening assays. Furthermore, the 4,6-dimethyl pattern creates a symmetric electron-donating environment on the benzothiazole ring that is distinct from the 4,7-dimethyl (CAS 919752-21-9) or 5,6-dimethyl substitution patterns, potentially altering π-stacking interactions and hydrogen-bonding geometry at target binding sites [2]. In the broader benzothiazole class, even single methyl positional shifts have been shown to modulate COX-2 inhibitory potency by over 2-fold (IC50 ranging from 0.28 to 0.77 μM across regioisomers) [3]. These physicochemical and structural differences are non-trivial in SAR campaigns and justify compound-specific procurement rather than generic substitution.

Quantitative Differentiation Evidence for N-(4,6-Dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide (CAS 919860-32-5) Versus Closest Analogs


Lipophilicity Differentiation: XLogP3 of 3.1 Positions the Target Between Mono-Methyl and 5,6-Dimethyl-3-Methyl Analogs

The target compound exhibits a computed XLogP3 of 3.1, which is 0.4 log units higher than its closest mono-methyl analog N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide (CAS 919860-29-0, XLogP3 2.7) and 0.4 log units lower than N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide (CAS 946287-35-0, XLogP3 3.5) [1]. All three compounds share identical TPSA (96.3 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (5), isolating lipophilicity as the primary differentiating physicochemical parameter within this sub-series [1]. This intermediate XLogP3 value may offer a balanced profile for both membrane permeability and aqueous solubility in cellular screening assays [2].

Lipophilicity Drug-likeness Permeability

Molecular Weight and Heavy Atom Count Differentiation: Intermediate Values Within the F2833 Benzothiazole-Isoxazole Series

The target compound (MW 273.31 g/mol, 19 heavy atoms) occupies an intermediate position between the 4-methyl analog (CAS 919860-29-0, MW 259.29 g/mol, 18 heavy atoms) and the 5,6-dimethyl-3-methyl analog (CAS 946287-35-0, MW 287.34 g/mol, 20 heavy atoms) [1]. The molecular complexity index follows the same rank order: 328 (4-methyl) < 355 (target) < 381 (5,6-dimethyl-3-methyl) [1]. The target's molecular weight falls within the optimal range for lead-like compounds (MW ≤ 350 Da), while the 5,6-dimethyl-3-methyl analog approaches the upper boundary, and the 4-methyl analog may offer insufficient steric bulk for certain target pockets [2]. The rotatable bond count is conserved (2) across all three comparators, confirming that differences arise solely from substitution pattern rather than linker flexibility [1].

Molecular weight Lead-likeness Fragment-based screening

Substitution Pattern Specificity: 4,6-Dimethylbenzothiazole Creates a Symmetric Electron-Donating Environment Distinct from Positional Isomers

The 4,6-dimethyl substitution on the benzothiazole ring positions two electron-donating methyl groups in a meta relationship to each other on the fused benzene ring, creating a symmetric electronic environment. This contrasts with the 4,7-dimethyl isomer (CAS 919752-21-9), where methyl groups are para to each other, and the 5,6-dimethyl isomer, where they are ortho to each other on the benzene ring [1]. Published SAR on benzo[d]thiazole-based COX-2 inhibitors demonstrates that the position of methyl substitution directly modulates inhibitory potency: compounds with different dimethyl substitution patterns on the benzothiazole core showed COX-2 IC50 values spanning 0.28 to 0.77 μM, a 2.75-fold range, with selectivity indexes varying from 7.2 to 18.6 [2]. While direct IC50 data for the target compound is not available in primary literature, the class-level SAR establishes that methyl positional isomerism on benzothiazole is not functionally silent [2].

Substitution pattern Electronic effects SAR

Purity Specification and QC Documentation: 98% with NMR/HPLC/GC Verification vs. 90%+ Screening Grade

The target compound is available at 98% purity from Bidepharm (Bide Pharmatech) with batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the Life Chemicals screening library supplies the same compound (F2833-0024) at 90%+ purity without detailed batch QC certificates [1]. This 8-percentage-point purity differential is significant for quantitative biological assays: at 90% purity, a 10 μM nominal screening concentration may contain up to 1 μM of impurities that could act as confounding inhibitors, activators, or cytotoxic agents [2]. For the structurally related 4-methyl analog (CAS 919860-29-0, F2833-0019), Life Chemicals also specifies 90%+ purity, establishing a consistent baseline across the series [1]. Procurement of the 98% grade with full QC documentation reduces the risk of impurity-driven false positives or negatives in dose-response and selectivity profiling experiments.

Purity Quality control Reproducibility

Class-Level Evidence: Benzothiazole-Isoxazole Carboxamides Demonstrate Sub-Micromolar COX-2 Inhibition, Supporting Screening Utility of the 4,6-Dimethyl Scaffold

While no direct IC50 data exists for N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide itself, the benzothiazole-isoxazole carboxamide chemotype has demonstrated reproducible COX-2 inhibitory activity across multiple independent studies. Hawash et al. (2024) reported that isoxazole-carboxamide derivatives achieved COX-2 IC50 values in the range of 0.24–1.30 μM with COX-2 selectivity indexes of 2.51–6.13 [1]. In an earlier study, Hawash et al. (2022) identified compound A13 as the most potent isoxazole-carboxamide against COX-2, with an IC50 of 13 nM (COX-2) versus 64 nM (COX-1), yielding a selectivity ratio of 4.63 [2]. Independently, He et al. reported that benzo[d]thiazole-containing analogs exhibited COX-2 IC50 values from 0.28 to 0.77 μM with selectivity indexes up to 18.6 [3]. The target compound features the conserved benzothiazole-isoxazole-5-carboxamide pharmacophore present in these active series, with the 4,6-dimethyl pattern providing a distinct substitution vector for SAR exploration [3]. The isoxazole-5-carboxamide scaffold has also been validated in the agrochemical sector: BASF patented isoxazole-5-carboxamide derivatives as herbicides (EP0761654B1), demonstrating the scaffold's cross-sector applicability [4].

COX-2 inhibition Anti-inflammatory Cancer screening

Recommended Procurement and Application Scenarios for N-(4,6-Dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide Based on Established Evidence


COX-2 Inhibitor Screening Library Expansion with Defined Substitution Pattern Diversity

Procure the 98% purity grade (Bidepharm, with NMR/HPLC/GC QC) as a structurally defined entry for COX-2 inhibitor screening panels. Position the compound alongside its 4-methyl analog (CAS 919860-29-0), 4,7-dimethyl analog (CAS 919752-21-9), and 5,6-dimethyl-3-methyl analog (CAS 946287-35-0) to systematically probe how benzothiazole methyl substitution pattern and isoxazole substitution status modulate COX-2 potency and selectivity. The class-level evidence that related benzothiazole-isoxazole carboxamides achieve COX-2 IC50 values of 0.24–1.30 μM with selectivity indexes up to 18.6 [1] supports the use of this compound series in hit-finding campaigns. The target's intermediate XLogP3 (3.1) and MW (273.31 Da) make it particularly suitable for cellular phenotypic screens where balanced permeability and solubility are critical [2].

Structure-Activity Relationship (SAR) Studies on Benzothiazole Methyl Positional Isomers

Use the target compound as the 4,6-dimethyl reference point in a systematic SAR matrix that includes the 4-methyl (CAS 919860-29-0), 4,7-dimethyl (CAS 919752-21-9), and 5,6-dimethyl-3-methyl (CAS 946287-35-0) variants. The 4,6-dimethyl pattern provides a symmetric electron-donating environment that is structurally distinct from all other positional isomers [1]. Published SAR on benzothiazole COX-2 inhibitors demonstrates that methyl positional isomerism alone can produce IC50 variations of up to 2.75-fold [2], underscoring the importance of testing each isomer independently. The target compound's unsubstituted isoxazole 3-position also provides a convenient handle for late-stage functionalization in SAR expansion studies [1].

Agrochemical Lead Discovery: Herbicidal Activity Screening of Isoxazole-5-Carboxamide Scaffolds

The isoxazole-5-carboxamide scaffold has validated precedent in herbicide development, as evidenced by BASF's EP0761654B1 patent covering this chemotype for weed control applications [1]. Procure the target compound for herbicidal activity screening against monocot and dicot weed species, leveraging the 4,6-dimethylbenzothiazole substitution as a distinct hydrophobic moiety that may influence foliar uptake and target-site binding. The compound's XLogP3 of 3.1 [2] falls within the optimal lipophilicity range for foliar-applied herbicides (logP 2–4), supporting its suitability for whole-plant screening assays [3].

Building Block for Focused Kinase Inhibitor Library Synthesis

The benzothiazole-isoxazole carboxamide core is a recognized kinase inhibitor scaffold due to its capacity for hinge-region hydrogen bonding via the carboxamide and isoxazole nitrogen/oxygen atoms [1]. Procure the 98% purity grade for use as a synthetic building block in focused kinase inhibitor library generation. The unsubstituted 3-position of the isoxazole ring provides a derivatizable site for introducing diversity elements, while the 4,6-dimethylbenzothiazole moiety offers a conformationally constrained hydrophobic group that can occupy kinase selectivity pockets [1]. The compound's heavy atom count (19) and complexity (355) provide sufficient scaffold elaboration potential without exceeding lead-like property thresholds [2].

Quote Request

Request a Quote for N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.